2,3-Dihydroamentoflavone

Descripción general

Descripción

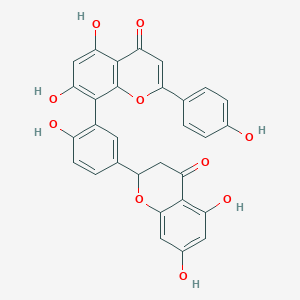

2,3-Dihydroamentoflavone is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, is characterized by its multiple hydroxyl groups and chromen-4-one structure, which contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroamentoflavone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals can be employed.

Coupling reactions: The coupling of different aromatic rings can be facilitated by using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydroamentoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

2,3-Dihydroamentoflavone exhibits a range of pharmacological effects that make it a candidate for therapeutic use in various diseases. The following table summarizes its key bioactivities:

Case Studies

Several studies have investigated the therapeutic potential of this compound:

3.1. Neuroprotective Effects

A study demonstrated that this compound protects PC12 cells from anoxic injury by enhancing cell viability and reducing apoptosis markers. This suggests its potential use in neurodegenerative diseases such as Alzheimer's .

3.2. Anticancer Activity

In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway .

3.3. Metabolic Disorders

Research indicated that this biflavonoid improves insulin sensitivity and reduces blood glucose levels in diabetic models by modulating key metabolic enzymes like pancreatic lipase and fatty acid synthase .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydroamentoflavone involves its interaction with various molecular targets and pathways:

Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer properties: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

2,3-Dihydroamentoflavone can be compared with other flavonoids, such as quercetin, kaempferol, and luteolin. These compounds share similar structural features, such as hydroxyl groups and chromen-4-one cores, but differ in the number and position of these groups. The unique arrangement of hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

- Quercetin

- Kaempferol

- Luteolin

- Apigenin

Actividad Biológica

2,3-Dihydroamentoflavone is a biflavonoid compound primarily isolated from various plant sources, including Selaginella delicatula and Cycas revoluta. This compound has garnered attention for its diverse biological activities, particularly its antiviral, anti-inflammatory, and neuroprotective properties. Below is a detailed exploration of its biological activity based on recent research findings.

Antiviral Activity

This compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study utilizing virtual screening methods, it was found to exhibit significant binding affinity to the Mpro active site, suggesting its potential as a therapeutic candidate against SARS-CoV-2 infection. The compound demonstrated an IC50 value of approximately 8.3 µM against the Mpro of SARS-CoV, indicating its effectiveness in inhibiting viral replication .

Table 1: Antiviral Activity of this compound

| Virus | Target Enzyme | IC50 (µM) |

|---|---|---|

| SARS-CoV-2 | Mpro | 8.3 |

| Influenza A & B | Various | Moderate |

| Herpes Simplex Virus | HSV-1/HSV-2 | 17.9/48.0 |

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to inhibit beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The compound exhibited an IC50 value of 0.75 µM for BACE1 inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Target Enzyme | IC50 (µM) |

|---|---|

| BACE1 | 0.75 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It demonstrated significant cytotoxicity with median effective dose (ED50) values of 3.50 µg/mL against P-388 cells and 5.25 µg/mL against HT-29 cells . This suggests that the compound may have potential as an anticancer agent.

Table 3: Cytotoxicity Data

| Cell Line | ED50 (µg/mL) |

|---|---|

| P-388 | 3.50 |

| HT-29 | 5.25 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Proteases : By binding to the active site of viral proteases like Mpro, it prevents viral replication.

- Neuroprotective Pathways : Inhibition of BACE1 reduces the production of beta-amyloid plaques associated with Alzheimer's disease.

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of action of this compound:

- Antiviral Screening : A high-throughput screening identified this compound as a promising candidate against SARS-CoV-2 Mpro, validating earlier findings regarding its antiviral properties .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of beta-amyloid and improved cognitive function .

- Cancer Research : In vitro studies demonstrated that treatment with this biflavonoid significantly inhibited cell proliferation in various cancer lines, supporting its role as an anticancer agent .

Propiedades

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBCTBWKMWXQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346239 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34340-51-7 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.